3-Chloropyrido[2,3-b]pyrazin-6-amine
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Overview
Description
3-Chloropyrido[2,3-b]pyrazin-6-amine is a chemical compound with the molecular formula C7H5ClN4 and a molecular weight of 180.59 g/mol . It is a member of the pyrazine family, characterized by a pyridine ring fused to a pyrazine ring, with a chlorine atom at the 3-position and an amine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrido[2,3-b]pyrazin-6-amine typically involves the following steps:
Formation of the Pyrido[2,3-b]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and glyoxal.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrido[2,3-b]pyrazin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazine derivatives .
Scientific Research Applications
3-Chloropyrido[2,3-b]pyrazin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloropyrido[2,3-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyrido[2,3-b]pyrazin-6-amine: Similar structure with a bromine atom instead of chlorine.
3-Iodopyrido[2,3-b]pyrazin-6-amine: Similar structure with an iodine atom instead of chlorine.
3-Fluoropyrido[2,3-b]pyrazin-6-amine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
3-Chloropyrido[2,3-b]pyrazin-6-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its halogenated analogs . The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-chloropyrido[2,3-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-5-3-10-4-1-2-6(9)12-7(4)11-5/h1-3H,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIBKHMDPSXBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC(=CN=C21)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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